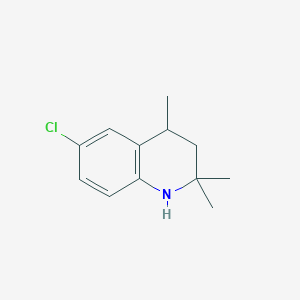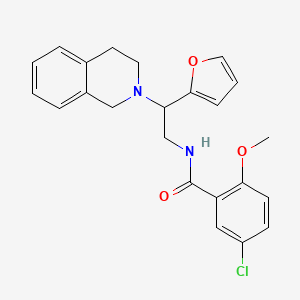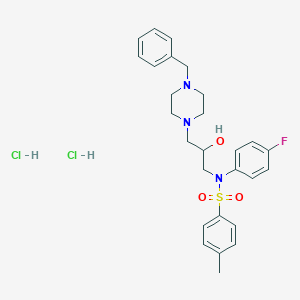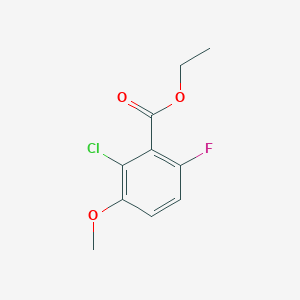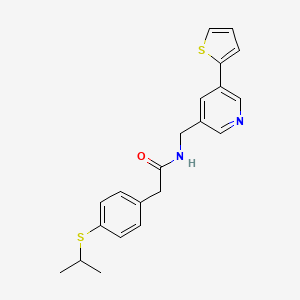
2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound’s name suggests it’s an organic molecule with a complex structure, including a phenyl ring, a pyridine ring, and a thiophene ring. The presence of these rings indicates that the compound might exhibit aromaticity, which could influence its chemical behavior.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Common methods might include nucleophilic substitution reactions, condensation reactions, or coupling reactions. The exact method would depend on the specific properties of the starting materials and the desired compound.Molecular Structure Analysis
The structure of the compound can be analyzed using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The compound’s reactivity would depend on the functional groups present in the molecule. For example, the presence of an acetamide group might make the compound susceptible to hydrolysis or other reactions involving the carbonyl group.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques. These properties can provide important information about how the compound behaves under different conditions.Wissenschaftliche Forschungsanwendungen
Synthesis Processes and Derivative Formation
The compound "2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide" appears to be a chemically complex molecule, and while direct studies on it are scarce, research on structurally similar compounds provides insights into chemical synthesis and potential applications. Studies have explored the synthesis and structural assessment of various acetamide derivatives, demonstrating the chemical versatility and potential for forming diverse derivatives.
Synthesis of Triazole Derivatives
Research has detailed the synthesis of triazole derivatives, including the formation of 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its subsequent transformations into alkylated derivatives, Mannich base derivatives, Schiff base derivatives, and 1,3,4-oxadiazole-thiol derivatives, showcasing a rich chemistry of structural manipulation and potential for creating diverse chemical entities with varied properties (Bayrak et al., 2009).
Antimicrobial Activity of Derivatives
Synthesis of pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyridyl moiety has been reported, indicating the potential of these structures for biological activities. Such derivatives offer a base for further exploration into their potential applications, including antimicrobial activities (Dawood et al., 2011).
Pyridine and Pyrimidine-Based Derivatives
Studies have delved into the synthesis and structural assessment of various compounds like N-phenyl-N-(pyridin-4-yl)acetamide and its crystal structure assessment, as well as the synthesis of pyrimidine-incorporated Schiff base of isoniazid derivatives. These studies underscore the potential pharmaceutical relevance of such compounds and their structural versatility (Umezono & Okuno, 2015); (Soni & Patel, 2017).
Biological Applications and Characterization
Biological Activity and Characterization
While the direct biological applications of "2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide" are not detailed, research on similar structures offers a glimpse into potential biological applications and methods for characterizing these compounds.
Anticancer and Antimicrobial Potential
Various synthesized derivatives have been investigated for their anticancer and antimicrobial activities. For instance, novel N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides demonstrated significant selectivity and apoptosis induction in cancer cell lines, indicating potential therapeutic applications in cancer treatment (Evren et al., 2019).
Characterization Techniques
The structural elucidation of these compounds involves sophisticated techniques such as 1H-NMR, 13C-NMR, LC-MS/MS spectral data, and elemental analyses. These methods ensure a comprehensive understanding of the molecular structure and properties, essential for exploring potential applications (Evren et al., 2019).
Safety And Hazards
The safety and hazards associated with the compound would depend on its specific properties. For example, some organic compounds are flammable, while others might be toxic or carcinogenic. Safety data sheets (SDS) can provide information about the hazards associated with a particular compound, as well as appropriate safety precautions.
Zukünftige Richtungen
Future research on the compound might involve studying its potential applications, such as its use in pharmaceuticals, materials science, or other areas. This could involve further studies on its properties, reactivity, and biological activity.
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS2/c1-15(2)26-19-7-5-16(6-8-19)11-21(24)23-13-17-10-18(14-22-12-17)20-4-3-9-25-20/h3-10,12,14-15H,11,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLKLBWBEABUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride](/img/structure/B2628047.png)
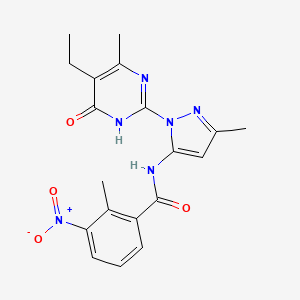
![N-(2-fluorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2628049.png)

![2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2628057.png)
![N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2628059.png)
![N-(benzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2628061.png)
![Propan-2-yl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2628062.png)
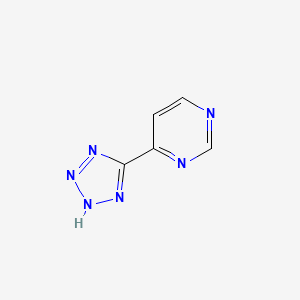
![N-(2,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2628066.png)
